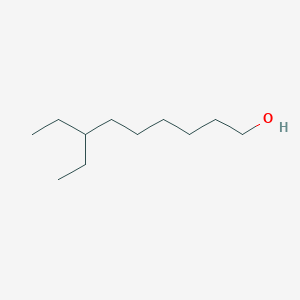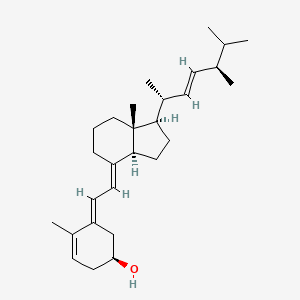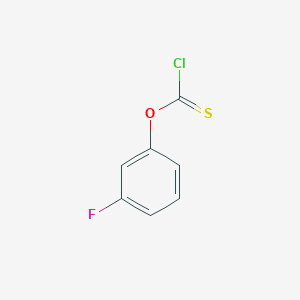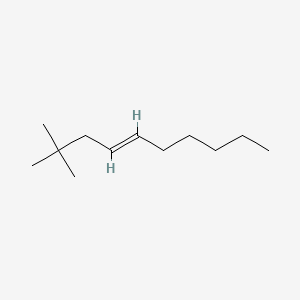
(4E)-2,2-Dimethyl-4-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2,2-Dimethyl-4-decene is an organic compound classified as an alkene. It features a double bond between the fourth and fifth carbon atoms in its decene chain, with two methyl groups attached to the second carbon atom. The “4E” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2,2-Dimethyl-4-decene can be achieved through various methods, including:
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Grignard Reaction: This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration to yield the alkene.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale catalytic processes. These methods often involve:
Catalytic Dehydration: Using catalysts such as alumina or silica to dehydrate alcohols to alkenes.
Olefin Metathesis: A process that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.
Análisis De Reacciones Químicas
Types of Reactions: (4E)-2,2-Dimethyl-4-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Epoxides: Formed from oxidation reactions.
Alkanes: Resulting from hydrogenation.
Haloalkanes: Produced from halogenation reactions.
Aplicaciones Científicas De Investigación
(4E)-2,2-Dimethyl-4-decene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential interactions with biological membranes and enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which (4E)-2,2-Dimethyl-4-decene exerts its effects depends on the specific reaction or application. For example:
Oxidation Reactions: The double bond undergoes electrophilic addition, forming an epoxide intermediate.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by a metal catalyst.
Substitution: The double bond reacts with halogens, forming a halonium ion intermediate that leads to the final haloalkane product.
Comparación Con Compuestos Similares
(4Z)-2,2-Dimethyl-4-decene: The geometric isomer with the same molecular formula but different spatial arrangement of substituents.
2,2-Dimethyl-1-decene: An isomer with the double bond at a different position in the decene chain.
2,2-Dimethyl-4-nonene: A homologous compound with one fewer carbon atom in the chain.
Uniqueness: (4E)-2,2-Dimethyl-4-decene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems. Its distinct structure makes it a valuable compound for studying the effects of alkene geometry on chemical behavior.
Propiedades
Fórmula molecular |
C12H24 |
|---|---|
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
(E)-2,2-dimethyldec-4-ene |
InChI |
InChI=1S/C12H24/c1-5-6-7-8-9-10-11-12(2,3)4/h9-10H,5-8,11H2,1-4H3/b10-9+ |
Clave InChI |
HQDWNPKZYKUYFJ-MDZDMXLPSA-N |
SMILES isomérico |
CCCCC/C=C/CC(C)(C)C |
SMILES canónico |
CCCCCC=CCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


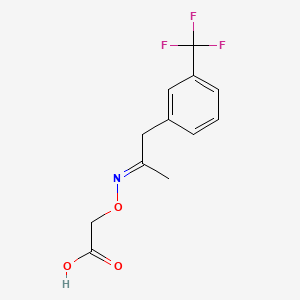
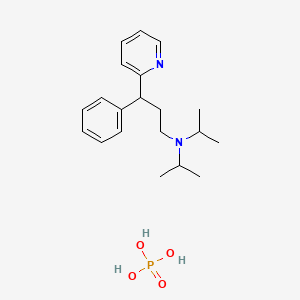
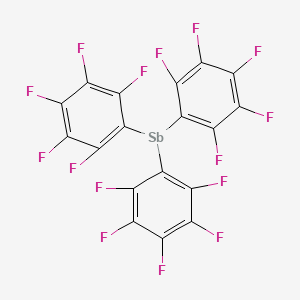



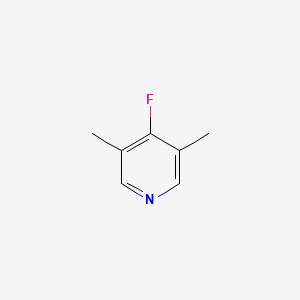
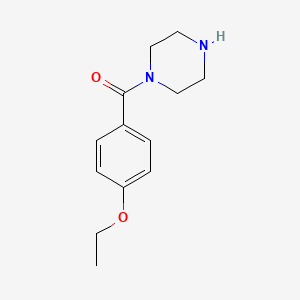
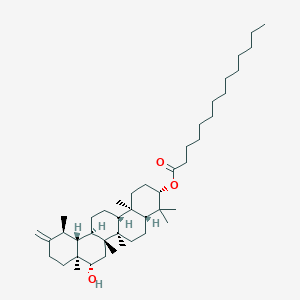
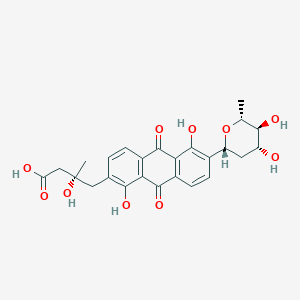
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
